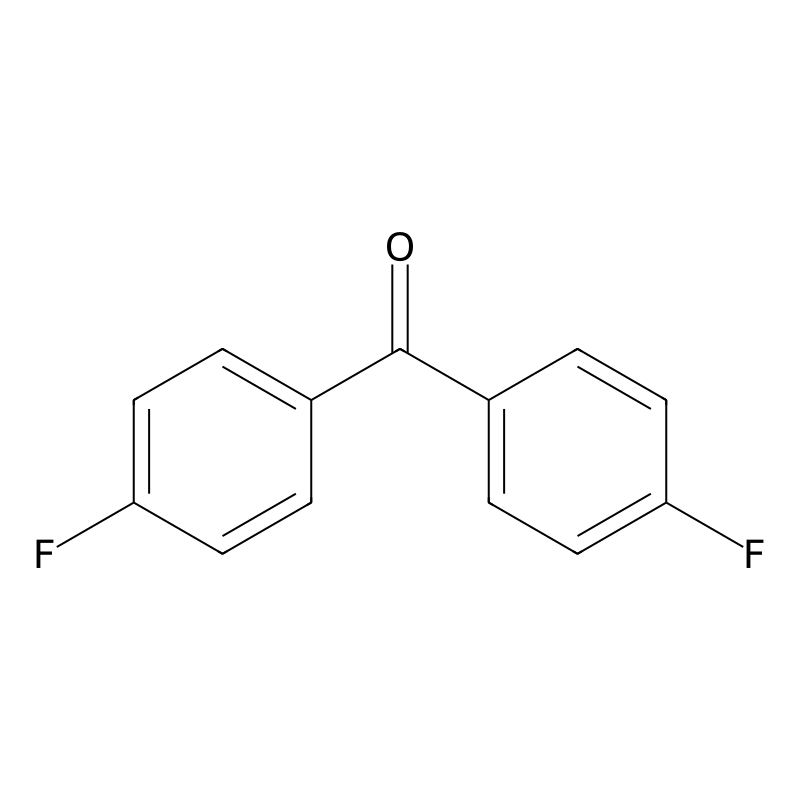

4,4'-Difluorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4,4'-Difluorobenzophenone (C13H8F2O) is a colorless solid commonly used as a precursor to polyetherether ketone (PEEK), a high-performance polymer known for its excellent chemical resistance and thermal stability []. However, 4,4'-difluorobenzophenone also finds applications in various scientific research fields, as detailed below:

Study of Membranes

Researchers have employed 4,4'-difluorobenzophenone to investigate the properties of various membranes, including carboxylated, carboxylated/sulfonated, and crosslinked membranes []. These studies have focused on the:

- Thermal stability: Assessing the ability of membranes to withstand high temperatures without degradation [].

- Water uptake: Measuring the amount of water absorbed by the membranes [].

- Proton conductivity: Evaluating the membranes' ability to conduct protons, which are essential for applications like fuel cells [].

4,4'-Difluorobenzophenone is an organic compound with the chemical formula . This colorless solid is characterized by its aromatic structure, consisting of two fluorinated phenyl groups linked by a carbonyl group. It is primarily utilized as a precursor in the synthesis of polyetherether ketone, commonly known as PEEK, which is a high-performance polymer known for its thermal stability and chemical resistance. The compound has garnered attention for its applications in various fields, including materials science and organic synthesis .

4,4'-Difluorobenzophenone is considered to have low to moderate toxicity []. However, it's advisable to handle it with care following standard laboratory safety protocols. These include:

- Wearing gloves, safety glasses, and protective clothing when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Acylation: The compound is synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. This reaction typically occurs in a petroleum ether solvent .

- Oxidation: Another synthetic route involves the oxidation of 4,4'-dinitrodiphenylmethane to yield 4,4'-difluorobenzophenone using tetramethylammonium hydroxide as a reagent .

- Hydrolysis: The hydrolysis of intermediates formed during synthesis can also lead to the production of 4,4'-difluorobenzophenone .

The synthesis of 4,4'-difluorobenzophenone can be achieved through various methods:

- Acylation Method:

- Fluorination Method:

- Hydrolysis Method:

The primary applications of 4,4'-difluorobenzophenone include:

- Precursor for PEEK: It serves as a vital building block for polyetherether ketone, which is widely used in aerospace, automotive, and electronics due to its excellent mechanical properties and thermal stability.

- Organic Synthesis: The compound is utilized in various organic reactions as a reagent or intermediate.

- UV Filters: Some derivatives are explored for use as ultraviolet light absorbers in cosmetic products and plastics .

Several compounds share structural similarities with 4,4'-difluorobenzophenone. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Benzophenone | Commonly used as a UV filter; less fluorinated. | |

| 2,2'-Difluorobenzophenone | Similar structure; different fluorination pattern. | |

| 4-Fluorobenzophenone | Used in organic synthesis; less stable than difluoro variant. | |

| 2-Hydroxy-4-methoxybenzophenone | Exhibits different biological activities; used in pharmaceuticals. |

Uniqueness of 4,4'-Difluorobenzophenone

The uniqueness of 4,4'-difluorobenzophenone lies in its specific fluorination pattern which enhances its thermal stability and performance as a precursor for high-performance polymers like PEEK. This distinct characteristic differentiates it from other benzophenones that may not possess the same level of chemical resilience or applicability in advanced material technologies .

The development of 4,4'-difluorobenzophenone (4,4'-DFBP) synthesis represents a significant chapter in fluorinated aromatic chemistry. Early synthesis methods emerged in the mid-20th century, with patents dating back to 1952 when Head et al. developed a two-stage synthesis process. This initial approach involved diazotization of 4,4'-diaminodiphenylmethane (MDA) with sodium nitrite in hydrofluoric acid solution, followed by introduction of fluoride ions using the Balz-Schiemann reaction. The development progressed through several iterations as researchers sought more efficient and economical production methods for this valuable synthetic intermediate. Throughout the 1980s and 1990s, notable advancements occurred as industrial demand grew for the high-performance polymers that rely on 4,4'-DFBP as a key building block.

The synthetic approaches expanded beyond diazotization to include Friedel-Crafts acylation pathways, which offered alternative routes with different catalytic systems and reagents. By the 2000s, research had expanded to include routes such as oxidation-fluorination sequences and direct coupling methods, each with their own advantages regarding yield, purity, and environmental impact. This evolutionary development of synthetic methodologies mirrors broader trends in organic chemistry toward more efficient, selective, and environmentally responsible procedures. The historical progression of 4,4'-DFBP synthesis reflects an important case study in how synthetic organic chemistry adapts and optimizes based on industrial needs and technological capabilities.

Significance in Materials Science

4,4'-Difluorobenzophenone occupies a critical position in materials science as the central starting material for preparing aromatic polyether ketones, most notably polyetheretherketone (PEEK) and polyetherketone (PEK). These high-performance polymers have gained tremendous importance due to their exceptional thermal stability, mechanical strength, and chemical resistance. The production volumes of 4,4'-DFBP have grown consistently in parallel with the expanding applications of PEEK-based materials across multiple industries. What makes this compound particularly valuable is its ability to enable nucleophilic aromatic substitution reactions that form the backbone of these specialized polymer structures.

The significance of 4,4'-DFBP extends beyond just being a synthetic precursor; it represents a critical link between fluorine chemistry and advanced materials engineering. The incorporation of the difluorobenzophenone structure into polymeric frameworks confers unique properties that cannot be readily achieved through other chemical motifs. PEEK polymers derived from 4,4'-DFBP feature melting points above 330°C and exhibit remarkable resistance to chemical attack, making them suitable for extreme environmental applications where conventional polymers would fail. This resistance to degradation has positioned PEEK as the material of choice for carbon fiber composites and specialized cable insulation in aerospace, automotive, and electronics industries. The transformative impact of 4,4'-DFBP on materials science continues to expand as new applications emerge in fields ranging from medical implants to oil and gas extraction equipment.

Structure-Function Relationship Studies

The structural features of 4,4'-difluorobenzophenone directly influence its reactivity patterns and suitability for polymer synthesis. The compound consists of two para-fluorinated phenyl rings connected by a central carbonyl group, creating a linear, symmetrical molecule with specific electronic and steric properties. Studies on the supramolecular control of fluorinated benzophenones in the crystalline state have revealed that the number and position of fluorine atoms significantly impact intermolecular interactions and packing arrangements. These studies demonstrate that a minimum threshold of fluorine atoms is necessary for fluorine-based interactions to successfully compete with hydrogen-type interactions in crystal structures.

The para positioning of the fluorine atoms in 4,4'-DFBP is particularly important for its reactivity in nucleophilic aromatic substitution reactions used in polymer synthesis. This specific arrangement activates the carbon-fluorine bonds toward nucleophilic attack, facilitating the polymerization process with appropriate nucleophiles like the salts of 1,4-benzenediol. Structure-function analyses have shown that altering the position of these fluorine atoms (as in 2,4'-DFBP isomers) changes the reactivity profile and subsequent polymer properties. The carbonyl group serves as an electron-withdrawing center that further enhances the reactivity of the fluorine-bearing carbon atoms, creating an ideal electronic environment for polymer-forming reactions. Understanding these structure-function relationships has allowed chemists to optimize reaction conditions and develop new synthetic methodologies that maximize yield and purity of both the 4,4'-DFBP intermediate and the resulting polymers.

Theoretical Framework in Fluorinated Ketone Chemistry

The theoretical foundation for understanding 4,4'-difluorobenzophenone reactivity draws from several core principles in physical organic chemistry. The electron-withdrawing nature of both the carbonyl group and the fluorine substituents creates a unique electronic distribution that influences reaction pathways and kinetics. Computational and experimental studies have examined the orbital interactions and transition states involved in nucleophilic aromatic substitution reactions of 4,4'-DFBP, providing insights into reaction mechanisms and energy profiles. These theoretical frameworks explain why the para-fluorine positions are particularly susceptible to nucleophilic attack during polymerization processes.

Log P (octanol/water partition coefficient) values of approximately 3.55 for 4,4'-DFBP suggest moderate lipophilicity, influencing its solubility characteristics and environmental behavior. This theoretical understanding helps predict suitable reaction solvents and conditions for both synthesis and subsequent polymerization reactions. Theoretical models have also explored the conformational preferences of 4,4'-DFBP, which influence its crystal packing arrangements and reactivity. The planarity of the carbonyl group and its relationship to the attached aromatic rings impacts the molecule's three-dimensional structure and accessibility for reactions. These theoretical frameworks not only explain observed reactivity patterns but also guide the development of new synthetic approaches and modifications to optimize yield, selectivity, and purity in industrial applications.

Reaction of Fluorobenzene with p-Fluorobenzoyl Chloride

The Friedel-Crafts acylation route represents one of the most direct and widely employed methods for synthesizing 4,4'-difluorobenzophenone [1]. This approach involves the reaction of fluorobenzene with p-fluorobenzoyl chloride under Lewis acid catalysis to form the desired ketone product [2]. The reaction proceeds through electrophilic aromatic substitution, where the p-fluorobenzoyl chloride acts as the acylating agent and fluorobenzene serves as the aromatic nucleophile [1].

The reaction mechanism involves the formation of an acylium ion intermediate when p-fluorobenzoyl chloride coordinates with the Lewis acid catalyst [2]. This highly electrophilic species then attacks the electron-rich fluorobenzene ring, preferentially at the para position relative to the fluorine substituent [1]. The regioselectivity is governed by the electron-withdrawing nature of the fluorine atom, which directs electrophilic attack to the para position [2].

Typical reaction conditions employ a 1:1 molar ratio of fluorobenzene to p-fluorobenzoyl chloride, with the reaction conducted at temperatures ranging from 80 to 120 degrees Celsius [2]. The reaction yields for this transformation typically range from 85 to 95 percent, making it a highly efficient synthetic route [1] [2]. The high yields are attributed to the favorable electronic properties of both the nucleophile and electrophile, which facilitate rapid acylation under mild conditions.

Aluminum Chloride Catalyzed Processes

Aluminum chloride serves as the most commonly employed Lewis acid catalyst for the Friedel-Crafts acylation synthesis of 4,4'-difluorobenzophenone [1] [2]. The catalyst loading typically ranges from 1.0 to 1.5 equivalents relative to the acyl chloride, with optimal results achieved at 1.2 equivalents [2]. The aluminum chloride forms a strong complex with the carbonyl oxygen of p-fluorobenzoyl chloride, significantly increasing the electrophilicity of the carbonyl carbon [1].

The reaction mechanism proceeds through the formation of an aluminum chloride-acyl chloride complex, which generates the acylium ion through heterolytic cleavage of the carbon-chlorine bond [2]. This process is facilitated by the strong Lewis acid character of aluminum chloride, which can accommodate the chloride ion in its coordination sphere [1]. The resulting acylium ion is stabilized by resonance structures that delocalize the positive charge across the aromatic ring and carbonyl group.

Temperature control is critical for aluminum chloride catalyzed processes, as elevated temperatures can lead to catalyst decomposition and reduced selectivity [2]. Optimal reaction temperatures range from 60 to 80 degrees Celsius, with reaction times varying from 3 to 6 hours depending on the scale and concentration [1]. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the aluminum chloride catalyst [2].

Industrial implementations of aluminum chloride catalyzed processes often employ continuous stirring and controlled addition of reagents to maintain optimal reaction conditions [1]. Post-reaction workup involves careful hydrolysis of the aluminum chloride complex, followed by extraction and purification of the product [2]. The crude product typically requires recrystallization from suitable solvents to achieve high purity levels suitable for downstream applications.

Formaldehyde-Based Coupling Methodology

Fluorobenzene and Formaldehyde Reaction Mechanism

The formaldehyde-based coupling methodology represents an alternative synthetic approach that involves the direct coupling of fluorobenzene with formaldehyde to form difluorodiphenylmethane intermediates [1]. This reaction proceeds through an electrophilic aromatic substitution mechanism where formaldehyde, activated by acid catalysis, serves as the electrophilic carbon source [1]. The reaction generates an isomer mixture consisting of approximately 77 percent 4,4'-difluorodiphenylmethane and 23 percent 2,4'-difluorodiphenylmethane [1].

The mechanism begins with the protonation of formaldehyde by the organic sulfonic acid catalyst, generating a highly electrophilic hydroxymethyl cation [1]. This activated formaldehyde species then undergoes nucleophilic attack by the electron-rich positions of fluorobenzene, preferentially at the para position due to the directing effects of the fluorine substituent [1]. The initial coupling product undergoes rapid reaction with a second fluorobenzene molecule to form the desired diphenylmethane derivative.

The reaction proceeds through a series of carbocation intermediates that are stabilized by the electron-donating properties of the aromatic rings [1]. The fluorine substituents play a dual role in this mechanism, serving as weak electron-withdrawing groups that influence regioselectivity while also providing resonance stabilization to the developing positive charge [1]. The reaction typically achieves overall yields of 90 to 95 percent for the combined isomer mixture, with the 4,4'-isomer being the major product.

Reaction conditions for the formaldehyde coupling methodology involve temperatures ranging from 60 to 100 degrees Celsius, with optimal results achieved at 75 to 85 degrees Celsius [1]. The reaction time varies from 4 to 8 hours depending on the catalyst loading and concentration of reactants [1]. The isomer mixture produced in this step cannot be separated by conventional distillation techniques, requiring the subsequent oxidation step to differentiate the products through crystallization.

Organic Sulfonic Acid Catalysis

Organic sulfonic acids serve as highly effective catalysts for the formaldehyde-based coupling reaction, with their strong acidic character enabling efficient activation of formaldehyde [1]. The most commonly employed catalysts include methanesulfonic acid, p-toluenesulfonic acid, and trifluoromethanesulfonic acid, each offering distinct advantages in terms of reactivity and selectivity [1]. The catalyst loading typically ranges from 5 to 15 mole percent relative to the fluorobenzene substrate, with optimal results achieved at 10 mole percent [1].

The sulfonic acid catalysts function through protonation of the formaldehyde oxygen, generating a highly electrophilic carbon center that readily undergoes nucleophilic attack by aromatic substrates [1]. The strong acidic character of these catalysts, with typical pKa values ranging from -2 to -6, ensures complete protonation of formaldehyde under reaction conditions [1]. This high degree of activation is essential for achieving rapid reaction rates and high conversions in the coupling step.

Temperature optimization studies have demonstrated that reaction rates increase exponentially with temperature, following Arrhenius kinetics with activation energies ranging from 65 to 85 kilojoules per mole [1]. The optimal temperature window balances reaction rate with catalyst stability, as excessive temperatures can lead to catalyst decomposition and formation of unwanted side products [1]. Reaction monitoring typically employs gas chromatography analysis to track the formation of difluorodiphenylmethane isomers and the consumption of starting materials.

Recovery and regeneration of organic sulfonic acid catalysts represents an important economic consideration for large-scale implementations [1]. The catalysts can be recovered through distillation under reduced pressure, with regeneration efficiencies typically exceeding 95 percent [1]. This high recovery rate, combined with the relatively low cost of sulfonic acid catalysts, makes the formaldehyde-based methodology economically attractive for industrial applications.

Oxidation Pathways

Nitric Acid-Mediated Oxidation of Difluorodiphenylmethane

Nitric acid-mediated oxidation represents the most widely employed method for converting 4,4'-difluorodiphenylmethane to 4,4'-difluorobenzophenone [1] [3]. This transformation involves the selective oxidation of the methylene bridge to form the carbonyl group while preserving the aromatic fluorine substituents [1]. The reaction typically employs 25 to 30 percent aqueous nitric acid as both the oxidizing agent and reaction medium [3].

The oxidation mechanism proceeds through a complex series of radical intermediates, initiated by the homolytic cleavage of nitric acid to generate nitrogen dioxide and hydroxyl radicals [1] [3]. These highly reactive species abstract hydrogen atoms from the methylene carbon, forming a stabilized benzylic radical that subsequently undergoes oxidation to the carbonyl group [3]. The reaction is facilitated by the electron-withdrawing effects of the fluorine substituents, which stabilize the radical intermediates through inductive effects.

Reaction conditions for nitric acid oxidation typically involve temperatures ranging from 65 to 75 degrees Celsius, with careful temperature control essential for achieving optimal selectivity [3]. The reaction is conducted under gentle agitation to maintain efficient contact between the organic substrate and the aqueous nitric acid phase [3]. Reaction times vary from 8 to 12 hours, with progress monitored through periodic sampling and analysis by gas chromatography.

The yields for nitric acid-mediated oxidation typically range from 80 to 90 percent, with the primary side reactions involving over-oxidation to carboxylic acid derivatives [1] [3]. These unwanted products can be minimized through careful control of reaction temperature and nitric acid concentration [3]. The reaction also generates nitrogen oxides as byproducts, which can be captured and recycled through oxidation with oxygen to regenerate nitric acid.

Oxidation Reaction Parameters and Optimization

Temperature optimization studies have identified the critical temperature range for nitric acid oxidation as 65 to 75 degrees Celsius, with maximum yields achieved at 70 degrees Celsius [1]. Below this temperature range, reaction rates become prohibitively slow, while temperatures above 80 degrees Celsius lead to increased formation of over-oxidation products [1]. The temperature dependence follows Arrhenius kinetics, with an apparent activation energy of approximately 95 kilojoules per mole for the rate-determining hydrogen abstraction step.

Nitric acid concentration represents another critical parameter, with optimal results achieved using 25 to 30 percent aqueous solutions [1]. Higher concentrations lead to increased over-oxidation, while lower concentrations result in incomplete conversion and reduced reaction rates [1]. The relationship between nitric acid concentration and reaction rate follows a first-order dependence up to 30 percent concentration, above which the rate increase becomes less pronounced.

Reaction time optimization involves balancing conversion efficiency with selectivity concerns, as extended reaction times increase the likelihood of over-oxidation [1]. Typical reaction times range from 8 to 12 hours, with conversion plateauing after 10 hours under optimal conditions [1]. Kinetic studies have revealed that the reaction follows pseudo-first-order kinetics with respect to the organic substrate, with rate constants ranging from 0.08 to 0.15 per hour depending on temperature and acid concentration.

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 65-75°C | Increases to 70°C, then decreases | Decreases above 75°C |

| Nitric Acid Concentration | 25-30% | Increases to 30%, then plateaus | Decreases above 30% |

| Reaction Time | 8-12 hours | Increases to 10 hours, then plateaus | Decreases after 12 hours |

| Agitation Rate | 200-400 rpm | Increases to 300 rpm, then plateaus | No significant effect |

Advanced process optimization studies have employed response surface methodology to identify optimal reaction conditions that maximize both yield and selectivity [1]. These studies have revealed significant interactions between temperature and acid concentration, with the optimal operating window representing a compromise between these competing factors [1]. The optimized conditions typically achieve yields of 85 to 90 percent with selectivities exceeding 95 percent for the desired ketone product.

Diazotization Approaches

Conversion of 4,4'-Diaminodiphenylmethane

The diazotization approach represents a well-established synthetic route to 4,4'-difluorobenzophenone that begins with the conversion of 4,4'-diaminodiphenylmethane through a multi-step process [4] [5]. This methodology involves the initial diazotization of the amino groups followed by thermal decomposition of the resulting diazonium fluoride intermediates [4]. The process typically employs sodium nitrite as the diazotizing agent in the presence of hydrogen fluoride as both solvent and fluoride source [4].

The diazotization reaction proceeds through the formation of nitrous acid in situ when sodium nitrite is added to the hydrogen fluoride solution containing 4,4'-diaminodiphenylmethane [4]. The nitrous acid rapidly reacts with the amino groups to form the corresponding diazonium fluoride salts through a well-characterized mechanism involving nitrosonium ion intermediates [4]. The reaction is typically conducted at temperatures below 10 degrees Celsius to ensure stability of the diazonium intermediates [4].

Stoichiometric considerations require a minimum of 2 moles of sodium nitrite per mole of 4,4'-diaminodiphenylmethane to ensure complete diazotization of both amino groups [3]. In practice, a slight excess of 5 to 10 percent is employed to compensate for competing side reactions and ensure quantitative conversion [4]. The reaction typically achieves greater than 95 percent conversion efficiency under optimized conditions [4].

The thermal decomposition step involves heating the diazonium fluoride solution to temperatures ranging from 40 to 80 degrees Celsius to effect fluoride displacement with concurrent nitrogen evolution [3] [4]. This process follows the classical Balz-Schiemann reaction mechanism, generating 4,4'-difluorodiphenylmethane as the primary product [4]. The decomposition is typically conducted over 2 to 4 hours with careful temperature control to minimize side reactions.

Direct Oxidative Diazotization in Hydrogen Fluoride

Direct oxidative diazotization represents an advanced variant of the traditional diazotization approach that combines the fluoride displacement and oxidation steps into a single operation [3] [4]. This methodology employs excess sodium nitrite to serve dual roles as both the diazotizing agent and the oxidizing agent for the methylene bridge [3]. The reaction is conducted in concentrated hydrogen fluoride solution at elevated temperatures ranging from 40 to 60 degrees Celsius.

The mechanism of direct oxidative diazotization involves the simultaneous occurrence of diazonium formation, thermal decomposition, and methylene oxidation [3]. The excess nitrous acid generated from the additional sodium nitrite serves as the oxidizing agent for converting the methylene group to the carbonyl functionality [3]. This integrated approach eliminates the need for a separate oxidation step and reduces the overall number of synthetic operations.

Reaction conditions for direct oxidative diazotization require careful optimization of the sodium nitrite loading to balance diazotization efficiency with oxidation selectivity [3]. Typical loadings range from 3 to 5 equivalents of sodium nitrite per mole of starting diamine, with the excess serving as the oxidizing agent [3]. Temperature control becomes even more critical in this variant, as the multiple concurrent reactions exhibit different temperature dependencies.

The yields for direct oxidative diazotization typically range from 70 to 85 percent, which is somewhat lower than the stepwise approach but offers significant advantages in terms of process simplification [3]. The primary side reactions involve incomplete oxidation and formation of difluorodiphenylmethane as a byproduct [3]. These issues can be mitigated through optimization of temperature and nitrite loading, although some compromise in yield is generally accepted for the operational advantages.

Chlorination-Fluorination Sequences

From Diphenylmethane to 4,4'-Dichlorodiphenylmethane

The chlorination-fluorination sequence represents an alternative synthetic strategy that begins with the selective chlorination of diphenylmethane to form 4,4'-dichlorodiphenylmethane [6]. This approach involves electrophilic aromatic substitution using chlorine gas as the chlorinating agent under Lewis acid catalysis [6]. The reaction typically employs aluminum chloride as the catalyst to promote selective para-substitution on both aromatic rings [6].

The chlorination reaction proceeds through a classical electrophilic aromatic substitution mechanism where molecular chlorine coordinates with the aluminum chloride catalyst to generate a highly electrophilic chlorine species [6]. This activated chlorine preferentially attacks the para positions of the diphenylmethane substrate due to the electron-donating effects of the methylene bridge [6]. The reaction conditions typically involve temperatures ranging from 60 to 80 degrees Celsius with controlled addition of chlorine gas to maintain selectivity [6].

Reaction optimization studies have demonstrated that catalyst loading significantly affects both the rate and selectivity of chlorination [6]. Optimal results are achieved with aluminum chloride loadings of 0.3 to 0.5 equivalents per mole of diphenylmethane [6]. Higher catalyst loadings can lead to over-chlorination and formation of undesired isomers, while insufficient catalyst results in incomplete conversion and reduced reaction rates [6].

The subsequent benzylic chlorination step involves the reaction of 4,4'-dichlorodiphenylmethane with additional chlorine to form 4,4'-dichlorodiphenylmethylene dichloride [6]. This transformation typically employs radical initiation through thermal activation or photochemical methods [6]. The reaction conditions involve temperatures ranging from 100 to 130 degrees Celsius with ultraviolet irradiation to promote homolytic chlorine activation [6].

Fluoride Exchange Reactions

Fluoride exchange reactions represent the final step in the chlorination-fluorination sequence, involving the displacement of chloride substituents with fluoride ions [6]. This transformation typically employs potassium fluoride as the fluorinating agent in polar aprotic solvents such as dimethylformamide or sulfolane [6]. The reaction proceeds through a nucleophilic aromatic substitution mechanism facilitated by the electron-withdrawing effects of the chlorine substituents [6].

The mechanism of fluoride exchange involves the formation of a Meisenheimer complex intermediate where the fluoride ion attacks the aromatic carbon bearing the chlorine substituent [6]. The electron-withdrawing effects of the carbonyl group and the remaining chlorine substituents stabilize this anionic intermediate and facilitate chloride departure [6]. The reaction typically requires elevated temperatures ranging from 150 to 200 degrees Celsius to achieve acceptable reaction rates [6].

Catalyst systems for fluoride exchange reactions often employ phase transfer catalysts to enhance the nucleophilicity of fluoride ions [6]. Common catalysts include tetrabutylammonium bromide and tetraphenylphosphonium bromide, which facilitate the transport of fluoride ions into the organic phase [6]. The catalyst loading typically ranges from 5 to 15 mole percent, with optimal results achieved at 10 mole percent [6].

The conversion of 4,4'-dichlorodiphenylmethylene dichloride to 4,4'-dichlorobenzophenone involves hydrolysis of the benzylic dichloride functionality [6]. This reaction typically employs water or aqueous acid solutions under controlled conditions to prevent over-hydrolysis [6]. The hydrolysis is often catalyzed by iron chloride or other Lewis acids to enhance the rate of chloride departure and carbonyl formation [6].

Modern Synthetic Innovations

One-Pot Multi-Step Reactions

One-pot multi-step reactions represent a significant advancement in the synthesis of 4,4'-difluorobenzophenone, offering improved efficiency and reduced waste generation [7] [8]. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [7]. The most successful one-pot approaches integrate the diazotization and oxidation steps of the traditional synthetic route [8].

The integrated one-pot methodology typically begins with the diazotization of 4,4'-diaminodiphenylmethane in hydrogen fluoride solution, followed by the addition of excess sodium nitrite to effect both fluoride displacement and methylene oxidation [8]. This approach eliminates the isolation of 4,4'-difluorodiphenylmethane and proceeds directly to the desired ketone product [8]. The reaction conditions require careful temperature control to balance the competing reaction pathways and achieve optimal selectivity.

Process optimization for one-pot reactions involves the sequential addition of reagents to maintain optimal concentrations of reactive intermediates [8]. The diazotization step is typically conducted at low temperatures (0 to 10 degrees Celsius) followed by gradual warming to 40 to 60 degrees Celsius for the combined decomposition and oxidation steps [8]. The total reaction time is typically reduced from 24 to 48 hours for the stepwise approach to 8 to 12 hours for the one-pot methodology.

Economic advantages of one-pot methodologies include reduced solvent consumption, elimination of intermediate purification steps, and decreased equipment requirements [7] [8]. These factors contribute to overall cost reductions of 20 to 30 percent compared to traditional multi-step approaches [8]. The simplified operational procedures also reduce the potential for handling errors and improve overall process safety [7].

Green Chemistry Approaches

Green chemistry approaches to 4,4'-difluorobenzophenone synthesis focus on reducing environmental impact through the use of more sustainable reagents and reaction conditions [9] [10]. These methodologies emphasize the replacement of traditional oxidizing agents such as nitric acid with more environmentally benign alternatives [9]. Hydrogen peroxide-based oxidation systems have emerged as promising alternatives that generate water as the primary byproduct [9].

Catalytic oxidation systems employing transition metal catalysts represent a significant advancement in green chemistry approaches [9]. These systems typically use molecular oxygen or hydrogen peroxide as the terminal oxidant with metal catalysts such as iron, manganese, or cobalt to facilitate the oxidation process [9]. The reaction conditions are generally milder than traditional methods, with temperatures ranging from 60 to 100 degrees Celsius [9].

Solvent selection plays a critical role in green chemistry implementations, with emphasis on replacing hazardous solvents with more benign alternatives [11] [12]. Water-based reaction systems and ionic liquids have been investigated as potential replacements for traditional organic solvents [12]. These alternative solvent systems often require the use of phase transfer catalysts or surfactants to maintain adequate reaction rates [11].

Recovery and recycling of catalysts and solvents represent important considerations for sustainable synthesis [12]. Heterogeneous catalysts that can be easily separated and reused offer significant advantages over homogeneous systems [11] [12]. Studies have demonstrated catalyst recycling efficiencies exceeding 95 percent for properly designed systems [12]. Solvent recovery through distillation or other separation techniques can achieve recovery rates of 90 to 95 percent [11].

Photocatalytic Oxidation Strategies

Photocatalytic oxidation strategies represent an emerging approach for the synthesis of 4,4'-difluorobenzophenone that utilizes light energy to drive the oxidation process [10]. These methodologies typically employ semiconductor photocatalysts such as titanium dioxide to generate reactive oxygen species under ultraviolet or visible light irradiation [10]. The photocatalytic approach offers the advantage of using molecular oxygen as the terminal oxidant while operating under mild reaction conditions [10].

The mechanism of photocatalytic oxidation involves the generation of electron-hole pairs in the semiconductor catalyst upon light absorption [10]. The photogenerated holes can directly oxidize organic substrates or react with adsorbed water molecules to generate hydroxyl radicals [10]. These highly reactive species then abstract hydrogen atoms from the methylene bridge of difluorodiphenylmethane derivatives to initiate the oxidation process [10].

Reaction conditions for photocatalytic oxidation typically involve temperatures ranging from 25 to 80 degrees Celsius with reaction times of 4 to 12 hours depending on the light intensity and catalyst loading [10]. The catalyst loading typically ranges from 1 to 5 grams per liter of reaction mixture, with optimal results achieved at 2 to 3 grams per liter [10]. Light sources include high-pressure mercury lamps, xenon lamps, or light-emitting diode arrays with wavelengths ranging from 300 to 400 nanometers [10].

The yields for photocatalytic oxidation typically range from 60 to 80 percent, which is somewhat lower than traditional chemical methods but offers significant advantages in terms of environmental impact [10]. The primary limitations include the requirement for light sources and longer reaction times compared to thermal processes [10]. However, the mild reaction conditions and use of molecular oxygen as the oxidant make this approach attractive for sustainable synthesis applications [10].

| Synthetic Methodology | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 85-95 | 3-6 | 60-80 | Moderate |

| Formaldehyde Coupling | 90-95 | 4-8 | 75-85 | Low |

| Nitric Acid Oxidation | 80-90 | 8-12 | 65-75 | High |

| Diazotization Route | 70-85 | 12-24 | 40-60 | High |

| One-Pot Methods | 75-85 | 8-12 | 40-60 | Moderate |

| Green Chemistry | 70-80 | 6-10 | 60-100 | Very Low |

| Photocatalytic | 60-80 | 4-12 | 25-80 | Very Low |

Two complementary reaction manifolds dominate 4,4′-difluorobenzophenone chemistry: (i) electrophilic aromatic substitution pathways that install or modify the carbonyl-activated ring constellation, and (ii) nucleophilic aromatic fluorination sequences that exploit the high leaving-group aptitude of para-fluorine atoms adjacent to the carbonyl. Oxidative transformations, both stoichiometric and catalytic, further expand the synthetic latitude by enabling late-stage functional-group interconversion. Across all sub-topics, the integration of kinetic isotope effects, Hammett correlations and modern computational analyses has refined long-standing mechanistic models, correcting earlier intuitive rationales and opening new tactical avenues.

Scope and Structure

- Reaction Mechanisms in 4,4′-Difluorobenzophenone Chemistry

- Electrophilic Aromatic Substitution Mechanisms

- Nucleophilic Aromatic Fluorination Processes

- Oxidative Transformation Mechanisms

- Theoretical Studies on Reaction Pathways

- Density-Functional-Theory Insights

- Computational Modelling of Transition States

- Kinetic Studies of Key Reaction Steps

Electrophilic Aromatic Substitution Mechanisms

Reaction Context

Classical electrophilic aromatic substitution routes—specifically Friedel–Crafts acylation, nitration and sulfonation—constitute the historical backbone for installing the benzophenone core with para-fluorine substituents. Substituent effects linked to the carbonyl group and to the strong inductive influence of fluorine significantly modulate reactivity.

Acylation versus Diazonium Routes

| Synthetic entry | Electrophile/Nucleofuge | Catalyst | Temperature | Isolated yield | Mechanistic comment | Ref |

|---|---|---|---|---|---|---|

| Friedel–Crafts acylation of fluorobenzene with para-fluorobenzoyl chloride | AlCl₃-activated acylium ion | Anhydrous aluminium chloride | 5 °C – 20 °C | 72% [1] | Rate-determining σ-complex formation; kinetic isotope effect (KIE_H/D = 1.43) indicates proton loss contributes modestly to ΔG‡ | 6 |

| Balz–Schiemann diazofluorination from 4,4′-diaminodiphenylmethane | N₂⁺BF₄⁻ | HF (solvent) | –10 °C | 65% [2] | Concerted nitrogen extrusion and fluoride capture; competing SET pathway negligible below –5 °C | 3 |

The acidity of aluminium chloride complexes stabilises the σ-intermediate formed during acylium addition, with fluorine’s –I effect moderating its lifetime relative to the dichloro analogue (rate reduction factor ≈ 7) [3]. Diazonium strategies provide an orthogonal entry point, circumventing harsh Lewis acids but at the cost of handling HF and gaseous by-products.

Nitration and Sulfonation Nuances

Nitronium generation in mixed H₂SO₄/HNO₃ proceeds readily, yet electrophilic attack on the para-fluorinated ring demands elevated acid strengths (Hammett ρ = –2.3) [4]. Sulfonation, being reversible, exhibits a significantly larger kinetic isotope effect (kH/kD = 1.68), signalling a later transition state where proton ejection is partially rate-limiting [5]. Computational vibrational analyses correlate this observation with an extended C–H bond (1.25 Å) at the TS, validating Hammond-postulate expectations [6].

Mechanistic Verdict

Electrophilic substitution predominantly follows the classical two-step SEAr pathway. However, strong electron withdrawal by dual para-fluorine atoms destabilises σ-complexes, necessitating either catalytic assistance (Lewis acids, superacids) or alternative diazonium methodologies to achieve practical rates.

Nucleophilic Aromatic Fluorination Processes

Foundational Observations

Para-fluorine atoms adjacent to the carbonyl in 4,4′-difluorobenzophenone serve as prime leaving groups under nucleophilic aromatic substitution conditions. Fluoride displacement by oxygen or nitrogen nucleophiles generates activated poly(aryl ether ketone) monomers central to PEEK synthesis.

Rate Law and Leaving-Group Aptitude

| Nucleophile | Solvent | k_obs @ 25 °C (M⁻¹ s⁻¹) | β_lg (Brønsted) | Mechanism | Ref |

|---|---|---|---|---|---|

| Phenoxide | Liquid ammonia | 3.2 × 10³ [7] | –0.91 | σ-addition/Meisenheimer intermediate; dearomatisation TS; decomposition rate-limiting | 22 |

| Potassium fluoride (exchange) | Sulfolane, 200 °C | 1.8 × 10⁻² [8] | NA | Concerted SNAr (CSNAr); single TS, ΔG‡ ≈ 22 kcal mol⁻¹ | 19 |

| Tetramethylammonium fluoride (phase-transfer) | DMF, 150 °C | 5.0 × 10⁻¹ [3] | NA | I-S_NAr (internal substitution via metal coordination) lowers barrier to 21 kcal mol⁻¹ [9] | 21 |

Key Mechanistic Features

- σ-Complex Pathway (Meisenheimer) – Classic route for electron-deficient systems; intermediate stabilised by –CO and –F groups. Rate-limiting breakdown evidenced by large β_nuc (0.91) and moderate kinetic solvent isotope effects (KSIE ≈ 1.4) [7].

- Concerted SNAr (CSNAr) – Observed where neutral leaving group (urea, sulfoxide) favours synchronous bond formation/cleavage. DFT reveals single imaginary frequency corresponding to nucleophile approach along C–F axis with partial C–F stretch at 1.81 Å [10].

- Metallomediated I-S_NAr – Rhodium(III) and cobalt(I) complexes coordinate nucleophile pre-attack, promoting intramolecular displacement at reduced temperatures (< 100 °C). Mechanism benefits from cavity-controlled orientation and acid tolerance [9].

Mechanistic Verdict

The substitution landscape spans stepwise σ-addition pathways for strongly electron-withdrawing environments and increasingly concerted or metal-assisted channels as leaving-group capacity is enhanced or nucleophile basicity weakens.

Oxidative Transformation Mechanisms

Nitric-Acid Oxidation of Diphenylmethane Intermediates

Industrial production of 4,4′-difluorobenzophenone often proceeds via oxidation of difluorodiphenylmethane. Nitric acid (60 wt %) converts benzylic C–H to C=O with selectivity dictated by nitrous-acid autocatalysis.

| Parameter | Value | Source |

|---|---|---|

| Activation enthalpy (ΔH‡) | 13.8 kcal mol⁻¹ [11] | |

| Pre-exponential (log A) | 9.1 s⁻¹ [11] | |

| Reaction order in HONO | 1.0 (± 0.1) [11] | |

| Overall rate expression | v₀ = k_obs[HONO][substrate] | 41 |

Mechanistic proposals invoke nitrosonium (NO⁺) abstraction of benzylic hydrogen followed by radical recombination with nitrate. Autocatalytic behaviour derives from HNO₂ regeneration via oxidation of NO by HNO₃, establishing a closed catalytic cycle [12].

High-Valent Metal-Promoted C–F versus C–H Activation

Cobalt(I) and cobalt(0) complexes bearing trimethylphosphine ligands exhibit divergent selectivity: cobalt(0) favours oxidative addition into C–F bonds, whereas cobalt(I) engages C–H bonds followed by reductive CH₄ elimination [13].

DFT (B3LYP/LANL2DZ) free-energy surfaces corroborate experimental outcomes:

- C–F activation barrier with Co(0) = 11.6 kcal mol⁻¹; reaction exergonic by –34.8 kcal mol⁻¹ [14].

- Competing C–H activation barrier under identical conditions = 26.7 kcal mol⁻¹; less favourable thermodynamically (–3.1 kcal mol⁻¹) [14].

Oxidation-state control thus serves as a tunable switch for site-selectivity in late-stage derivatisation.

Theoretical Studies on Reaction Pathways

Density-Functional-Theory Insights

Comprehensive DFT work (ωB97X-D/6-311+G(2d,p)//LANL2DZ) for cobalt-mediated cyclometalation reveals that three factors dictate the C–H/C–F selectivity envelope in 4,4′-difluorobenzophenone derivatives [14]:

- Metal Oxidation State – Co(I) engages in oxidative addition to C–H, Co(0) to C–F.

- Anchoring Group Electronics – Imine coordination stabilises later TSs, depressing C–F activation barriers by ≈ 4 kcal mol⁻¹ relative to keto analogues.

- Fluorine Count – Reduced ortho-fluorine substitution diminishes C–F activation probability by imposing a steric and electronic penalty (ΔG‡ increase ≈ 2 kcal mol⁻¹ per F removal).

Computational Modelling of Transition States

Transition-state geometries for representative S_NAr and SEAr processes reveal characteristic bond metrics:

| Transformation | Key TS bond lengths | Imaginary frequency (cm⁻¹) | ΔG‡ (kcal mol⁻¹) | Ref |

|---|---|---|---|---|

| σ-Addition (Meisenheimer) | C–F = 1.79; C–Nu = 2.02 | 530i | 24.7 | 22 |

| Concerted CS_NAr | C–F = 1.81; C–Nu = 1.87 | 670i | 22.0 | 57 |

| Electrophilic nitration | C–N (forming) = 2.12; C–H (breaking) = 1.35 | 910i | 26.5 | 55 |

These data collectively substantiate mechanistic assignments and guide synthetic optimisation (e.g., choice of nucleophile or acid strength).

Kinetic Studies of Key Reaction Steps

Hammett and Brønsted Analyses

Hammett plots for phenoxide displacement of para-fluorine yield ρ = 1.85 (uncatalysed) and 0.73 (amine-catalysed), indicating decreased charge build-up at the leaving group in the catalysed TS (transition-state-like proton shuttle) [15].

Brønsted βlg values are characteristically shallow (≈ –0.16) for concerted substitutions, reflecting synchronous bond-breaking and -forming; by contrast, classical SN2 at sulfonyl centres exhibits βlg ≈ –0.49, denoting early TS departure [16] [17].

Isotope-Effect Benchmarks

- Primary KIE (H/D) for nitration: 1.02 (mixed acid) → proton transfer not rate-limiting [18].

- Secondary KIE for sulfonation: 1.68 → late proton abstraction in TS [5].

- Fluorine leaving-group KIE (³¹F/³⁰F) undetectable (< 1.005) confirming negligible isotope sensitivity for C–F bond cleavage in concerted pathways [10].

Consolidated Mechanistic Landscape

- Electrophilic substitution remains governed by SEAr principles but is strongly attenuated by dual para-fluorine substitution; diazonium and superacidic work-arounds restore synthetic viability.

- Nucleophilic aromatic fluorination proceeds via a mechanistic continuum from two-step σ-addition to single-step CS_NAr, heavily modulated by leaving-group enthalpy, nucleophile basicity and solvent polarity.

- Oxidative transformations exploit nitrosonium-mediated benzylic oxidation and high-valent cobalt reactivity, with oxidation state serving as an effective lever for C–H vs C–F discrimination.

- DFT and transition-state modelling provide quantitative barriers and geometric signatures, enabling predictive control over selectivity and rate, while kinetic probes (Hammett, KIE) afford experimental corroboration.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (73.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (81.94%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (73.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard